molecular formula C21H31NO10 B587360 Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 141020-28-2

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Cat. No.: B587360
CAS No.: 141020-28-2
M. Wt: 457.476
InChI Key: HGURJGMYXKMOOM-QAYXKSKNSA-N
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Description

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C21H31NO10 and its molecular weight is 457.476. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside is glycosyltransferase , a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interacts with the enzyme, preventing it from incorporating glucosamine into O-glycans . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the formation of these glycan structures .

Biochemical Pathways

The inhibition of glycosyltransferase affects the glycosylation pathway , a critical process for the proper folding and function of many proteins . This disruption can have downstream effects on various cellular processes, including cell signaling, protein stability, and cellular adhesion .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be absorbed and distributed in the body following administration. The compound’s stability at -20°C also indicates that it may have a relatively long half-life in the body.

Result of Action

The inhibition of glycosyltransferase by Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside can lead to a suppression of mucin biosynthesis . This can result in a decrease in the expression of MUC1, a type of mucin, in certain cell lines, such as the MDF-7 breast cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability at -20°C suggests that it may be more effective and stable in colder environments. Additionally, the compound’s solubility in DMSO and methanol indicates that its action and efficacy may be influenced by the presence of these solvents in the environment.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGURJGMYXKMOOM-QAYXKSKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747094
Record name Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141020-28-2
Record name Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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